11-benzyl-5-(2-chlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
11-benzyl-5-(2-chlorophenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-benzyl-5-(2-chlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. Common synthetic routes include the use of transition-metal-free one-pot cascade reactions, which are efficient and environmentally benign . These reactions often involve the formation of C–N and C–O bonds under mild conditions using renewable starting materials such as levulinic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied, focusing on minimizing waste and using renewable resources.
Chemical Reactions Analysis
Types of Reactions
11-benzyl-5-(2-chlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
11-benzyl-5-(2-chlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Chemistry: The compound is used in the study of complex organic reactions and the development of new synthetic methodologies.
Medicine: The compound could be explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 11-benzyl-5-(2-chlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
Uniqueness
11-benzyl-5-(2-chlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific tricyclic structure and the presence of both sulfur and chlorine atoms. This combination of features makes it distinct from other similar compounds and may contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C22H20ClN3OS |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
11-benzyl-5-(2-chlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C22H20ClN3OS/c23-17-9-5-4-8-15(17)20-24-21(27)19-16-10-11-26(12-14-6-2-1-3-7-14)13-18(16)28-22(19)25-20/h1-9,20,25H,10-13H2,(H,24,27) |
InChI Key |
CUQFOSGSPVKUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)NC(NC3=O)C4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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